

Application Note: Profiling of DUDN and Other Impurities in Diuron Herbicide Formulations

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Compound of Interest

Compound Name: DUDN

Cat. No.: B1161508

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Introduction

Diuron, N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is a widely used substituted urea herbicide for broad-spectrum control of weeds in various agricultural and non-crop settings. The purity of the active pharmaceutical ingredient (API) in herbicide formulations is critical for ensuring product efficacy, safety, and regulatory compliance. Impurities can arise from the manufacturing process, degradation of the active ingredient, or interaction with the formulation matrix. The presence of these impurities, even at trace levels, can potentially alter the toxicological and environmental profile of the final product.

Regulatory bodies worldwide, such as the Environmental Protection Agency (EPA), establish tolerances for pesticide residues and their metabolites in food commodities.^{[1][2]} Therefore, robust and validated analytical methods for the identification and quantification of impurities are essential for manufacturers.

This application note provides detailed protocols for the profiling of potential impurities in Diuron technical material and formulated products using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We address the analysis of known Diuron-related substances, including degradation products 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and 3,4-dichloroaniline (DCA), as well as a hypothetical process-related impurity we have designated **DUDN** (N,N'-bis(3,4-dichlorophenyl)urea). This hypothetical impurity could be

formed during the synthesis of Diuron from the reaction of two molecules of 3,4-dichlorophenyl isocyanate with a water molecule.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous quantification of Diuron, DCPMU, DCPU, DCA, and the hypothetical impurity **DUDN**.

2.1.1. Instrumentation and Materials

- HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Chemicals:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Methanol (HPLC grade)
 - Diuron reference standard (>99% purity)
 - DCPMU, DCPU, DCA, and **DUDN** reference standards (>98% purity)
 - Formic acid (optional, for mobile phase modification)

2.1.2. Standard and Sample Preparation

- Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

- **Working Standard Solution (10 µg/mL):** Prepare a mixed working standard by diluting the stock solutions with the mobile phase. This standard will be used for calibration. For impurity quantification, a lower concentration standard (e.g., 1 µg/mL) is recommended.
- **Sample Preparation (Diuron Formulation):**
 - Accurately weigh an amount of the herbicide formulation equivalent to 100 mg of Diuron into a 100 mL volumetric flask.
 - Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
 - Allow the solution to cool to room temperature and dilute to volume with methanol.
 - Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2.1.3. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Acetonitrile:Water (55:45, v/v), isocratic
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detection Wavelength	254 nm
Run Time	15 minutes

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

This method serves as a confirmatory technique, particularly for the more volatile impurity, 3,4-dichloroaniline (DCA), and other potential thermally stable impurities.

2.2.1. Instrumentation and Materials

- GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass selective detector.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent).
- Chemicals:
 - Helium (carrier gas, 99.999% purity)
 - Acetonitrile (GC grade)
 - Reference standards (as above)

2.2.2. Standard and Sample Preparation

- Standard and Sample Solutions: The same solutions prepared for HPLC analysis can be used, although further dilution with acetonitrile may be necessary to fall within the linear range of the GC-MS.

2.2.3. GC-MS Conditions

Parameter	Condition
Injector Temperature	280 °C
Injection Mode	Splitless
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)

Data Presentation and Results

The HPLC-UV method was validated for specificity, linearity, accuracy, precision, and sensitivity.

Table 1: HPLC-UV Method Validation Summary

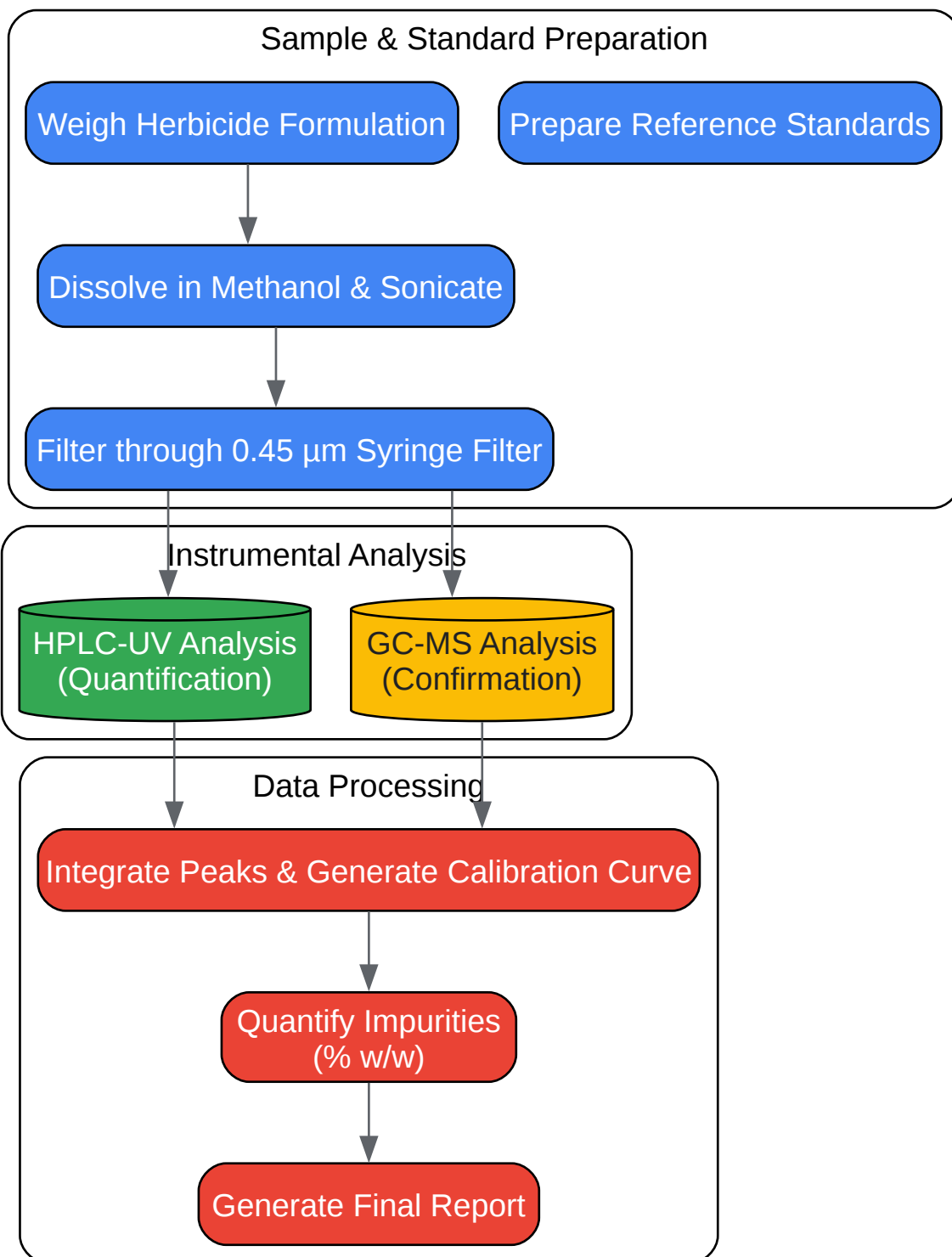
Analyte	Retention Time (min)	Linearity (R^2) (0.1-50 $\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	LOD ($\mu\text{g/mL}$)	Recovery (%) \pm RSD
DCA	3.5	0.9995	0.05	0.02	98.9 \pm 1.8
DCPU	4.8	0.9998	0.05	0.02	101.2 \pm 1.5
DCPMU	6.2	0.9997	0.05	0.02	99.5 \pm 1.3
Diuron	8.5	0.9999	0.10	0.03	100.5 \pm 0.9
DUDN	12.1	0.9992	0.08	0.03	97.8 \pm 2.1

Table 2: Example Quantitative Analysis of a Diuron Formulation Batch

Compound	Result (% w/w)	Specification
Diuron (API)	98.7	$\geq 98.0\%$
DCA	0.08	$\leq 0.1\%$
DCPU	0.11	$\leq 0.2\%$
DCPMU	0.15	$\leq 0.2\%$
DUDN	0.25	$\leq 0.5\%$
Total Impurities	0.59	$\leq 1.0\%$
Unidentified Impurities	< 0.05	$\leq 0.1\%$

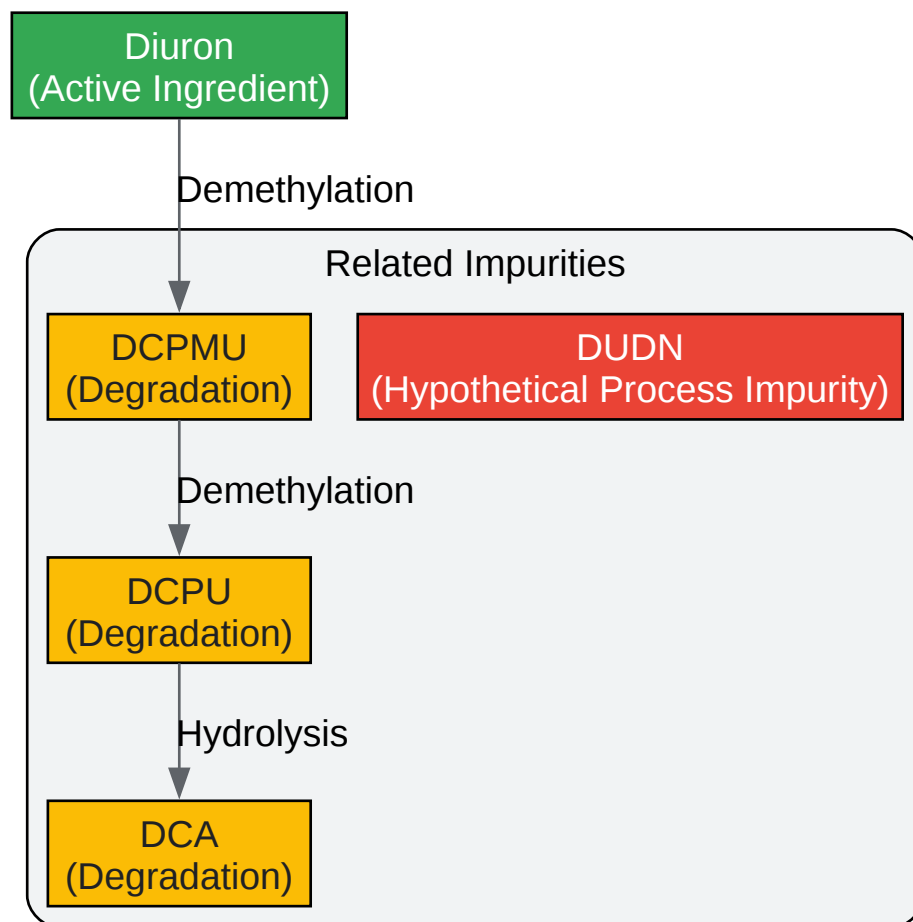
Visualizations

The following diagrams illustrate the workflow and chemical relationships relevant to this analysis.



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Caption: Experimental workflow for **DUDN** impurity profiling.



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Caption: Chemical relationships of Diuron and its impurities.

Discussion

The developed HPLC-UV method provides excellent separation and quantification for Diuron and its key impurities, including the hypothetical process-related impurity **DUDN**.^{[3][4][5]} The isocratic mobile phase allows for a simple and robust method with a run time of under 15 minutes, making it suitable for routine quality control.^[4] The validation data demonstrates that the method is linear, accurate, precise, and sensitive enough to detect impurities at levels well below typical specification limits.

The GC-MS method offers a valuable orthogonal technique for confirmation. While Diuron and its urea-based impurities can be challenging to analyze by GC due to thermal lability, the method is highly effective for identifying and confirming the presence of 3,4-dichloroaniline (DCA).[6]

The analysis of the hypothetical batch (Table 2) shows that the formulation meets typical quality specifications, with all known and hypothetical impurities well within their defined limits. The identification and control of impurities such as **DUDN** are crucial, as they may have different toxicological profiles compared to the active ingredient.

Conclusion

This application note presents validated and robust HPLC-UV and GC-MS methods for the comprehensive impurity profiling of Diuron herbicide formulations. The protocols are suitable for the quantification of known degradation products (DCPMU, DCPU, DCA) and the identification and control of process-related impurities, exemplified by the hypothetical **DUDN**. These methods provide the necessary tools for researchers, scientists, and quality control professionals to ensure the safety, efficacy, and regulatory compliance of herbicide products.

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